molecular formula C5H5NO B018789 1H-Pyrrole-2-carbaldehyde CAS No. 1003-29-8

1H-Pyrrole-2-carbaldehyde

Cat. No.: B018789
CAS No.: 1003-29-8
M. Wt: 95.10 g/mol
InChI Key: ZSKGQVFRTSEPJT-UHFFFAOYSA-N
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Description

Pyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₅H₅NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole-2-carboxaldehyde is known for its distinctive aldehyde functional group attached to the second carbon of the pyrrole ring. This compound is found in various natural sources, including fungi, plants, and microorganisms .

Safety and Hazards

Pyrrole-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

Pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Pyrrole-2-carboxaldehyde skeleton . These observations indicate the importance of the Pyrrole-2-carboxaldehyde skeleton in vivo and suggest that molecules containing this skeleton have various biological functions . Future research may focus on the potential use of Pyrrole-2-carboxaldehyde in pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

Pyrrole-2-carboxaldehyde participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo and has a Pyrrole-2-carboxaldehyde skeleton .

Cellular Effects

Pyrrole-2-carboxaldehyde influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Pyrrole-2-carboxaldehyde involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrrole-2-carboxaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors. It may also affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Pyrrole-2-carboxaldehyde within cells and tissues involve various transporters and binding proteins. It may also have effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1H-pyrrole-2-carbaldehyde
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InChI

InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H
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InChI Key

ZSKGQVFRTSEPJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=C1)C=O
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Molecular Formula

C5H5NO
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DSSTOX Substance ID

DTXSID3061392
Record name 1H-Pyrrole-2-carboxaldehyde
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Molecular Weight

95.10 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Pyrrole-2-carboxaldehyde
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
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Vapor Pressure

0.32 [mmHg]
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CAS No.

1003-29-8
Record name Pyrrole-2-carboxaldehyde
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Record name 2-Formylpyrrole
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Melting Point

50 - 51 °C
Record name 1H-Pyrrole-2-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To cold dimethylformamide (11.1 g) was slowly added phosphorous oxychloride (23.2 g). The resultant clear complex was stirred one hour at ambient temperature and thereafter a solution of N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine (20.5 g) in 135 ml of dichloroethane was added. After stirring twelve hours at 95° the reaction mixture was cooled and hydrolyzed for one hour at 95° with a solution of sodium acetate trihydrate (40 g) in 150 ml of water. The reaction mixture was cooled, basified with sodium carbonate and extracted with dichloromethane. The organic extract was washed with water and saturated sodium chloride solution and thereafter dried over anhydrous magnesium sulfate, filtered and evaporated to 24 g of an oil. This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane), then by high-pressure liquid chromatography (silica, ethyl acetate) to give 8 g of the pyrrole-2-aldehyde as an oil and 8 g of the pyrrole-3-aldehyde as an oil. 2.5 g of the pyrrole-3-aldehyde was converted to the maleate salt in 2-propanol to give 3.4 g of crystals, d 135°-136° C.
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23.2 g
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40 g
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Synthesis routes and methods II

Procedure details

The 1,5-dimethyl-2-(3-pyridyl) pyrrole is prepared from 1-methyl-2-(3-pyridyl) pyrrole by treatment with phosphorus oxychloride and dimethyl formamide to form a pyrrole-carboxaldehyde which is then subjected to a Wolff-Kishner reduction.
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Synthesis routes and methods III

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of Pyrrole-2-carboxaldehyde?

A1: Pyrrole-2-carboxaldehyde has the molecular formula C5H5NO and a molecular weight of 95.10 g/mol.

Q2: What are the key spectroscopic characteristics of Py-2-C?

A2: Py-2-C exhibits distinctive features in various spectroscopic analyses. For instance, Fourier transform infrared spectroscopy (FTIR) reveals the presence of characteristic N-H and C=O stretching vibrations. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed insights into its structure and dynamics. [, , , , ]

Q3: Does Py-2-C form dimers?

A3: Yes, Py-2-C can form dimers, particularly in low-temperature, vacuum-isolated conditions. FTIR studies have revealed interactions relevant to antiparallel beta-sheet formation, a structural motif observed in peptides, within these dimers. []

Q4: What are some common synthetic routes to Py-2-C derivatives?

A4: Py-2-C derivatives can be synthesized through various methods:

  • Condensation Reactions: One prevalent approach is the condensation of pyrrole with pyrrole-2-carboxaldehyde, often catalyzed by Maghnite-H+, a modified montmorillonite clay. [] Another method involves reacting N-methoxy-N-methyl-2-isocyanoacetamide with nitroalkenes or nitroacetates (Barton-Zard synthesis), followed by conversion to the corresponding aldehyde. []
  • Bromine-Lithium Exchange: Lithiated 1-azafulvene derivatives, generated through bromine-lithium exchange at low temperatures, serve as precursors to 5-substituted Py-2-Cs. []
  • Oxidative Self-Coupling: N-benzyl Py-2-C can undergo oxidative self-coupling in the presence of TBAI (catalyst) and TBHP (oxidant) to yield 1-benzyl-1H-pyrrole-2-carboxylic anhydrides. []

Q5: What types of reactions is Py-2-C known to undergo?

A5: Py-2-C is a versatile building block in organic synthesis, engaging in various reactions:

  • Schiff Base Formation: It readily reacts with primary amines to form Schiff bases, important compounds in coordination chemistry. [, , , , , , ]
  • Cycloadditions: Under copper catalysis, Py-2-C derivatives participate in [3+2] cycloadditions with arylalkenes, leading to dihydropyrrolizine skeletons. []
  • Annulation Reactions: They engage in [4+2] annulation reactions with prop-2-ynylsulfonium salts to produce indolizines containing a thioether group. []

Q6: What is the biological significance of the Py-2-C skeleton?

A6: The Py-2-C skeleton plays a significant role in biological systems. For instance, pyrraline, a known diabetes molecular marker, possesses this structural motif. [] Moreover, Py-2-C derivatives have been identified in various natural sources, including fungi, plants, and microorganisms, suggesting their diverse biological functions. [, ]

Q7: Are there any notable physiological activities associated with Py-2-C derivatives?

A7: Yes, Py-2-C derivatives have demonstrated several physiological activities:

  • Pheromone Activity: Civetone and decanoic acid, potentially derived from Py-2-C, have been identified as pheromone candidates in giant pandas, influencing their mating behavior. []
  • Nematicidal Activity: 5-methoxymethyl-1H-pyrrole-2-carboxaldehyde, isolated from the fungus Purpureocillium lavendulum, exhibits toxicity towards the root-knot nematode Meloidogyne incognita, affecting egg hatching and survival. []
  • Blood Lipid-Lowering Effects: Methylpyrazines, volatile Maillard reaction products, are metabolized into pyrazinoic acids, some of which display significant blood lipid-lowering effects in rats. []

Q8: What are some potential applications of Py-2-C and its derivatives?

A8: The diverse properties of Py-2-C derivatives lend themselves to a wide range of applications:

  • Semiconductors: Polymers incorporating Py-2-C units exhibit semiconducting properties, finding potential uses in rechargeable batteries, sensors, capacitors, LEDs, and solar cells. []
  • Chemosensors: Pyrrole-2-Carboxaldehyde functionalized chitosan-Cu(II) complexes act as chemosensors for iodide anions in aqueous media, offering potential in analytical chemistry and environmental monitoring. []
  • Adsorbents: Schiff base resins derived from Py-2-C, especially those encapsulated with metal nanoparticles, demonstrate promising adsorption capacities for removing heavy metal ions like Cu(II) from aqueous solutions. [, ]
  • Actuators: Poly(phenazine-2,3-diimino(pyrrol-2-yl)), electrochemically synthesized from a Py-2-C derivative, displays electrochemically modulated actuator properties. []

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